molecular formula C4H14Cl3N3 B1338155 Pyrrolidine-3,4-diamine trihydrochloride

Pyrrolidine-3,4-diamine trihydrochloride

Cat. No.: B1338155
M. Wt: 210.53 g/mol
InChI Key: MMERUENHQOAXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Pyrrolidine (B122466) Heterocycles in Modern Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, is a cornerstone of modern organic and medicinal chemistry. nih.govfrontiersin.org This structural motif is prevalent in a vast array of biologically active molecules, including numerous natural alkaloids like nicotine (B1678760) and hygrine, as well as the proteinogenic amino acids proline and hydroxyproline. wikipedia.org Its significance is underscored by its presence in many synthetic drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov

The widespread use of the pyrrolidine scaffold in drug discovery can be attributed to several key factors. Its three-dimensional, non-planar structure allows for efficient exploration of pharmacophore space, which is critical for designing molecules that can bind selectively to biological targets. nih.gov Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. frontiersin.orgresearchgate.netnih.gov Marketed drugs containing the pyrrolidine core include Captopril for hypertension, Aniracetam for Alzheimer's, and Clindamycin, an antibiotic. nih.govmdpi.com The versatility of this scaffold makes it a privileged structure for the development of new therapeutic agents. nih.govfrontiersin.org

PropertyDescriptionExamples
Natural Occurrence Found in various natural products, particularly alkaloids and amino acids.Nicotine, Hygrine, Proline, Hydroxyproline wikipedia.org
Pharmaceutical Relevance Core component of numerous FDA-approved drugs. nih.govCaptopril, Aniracetam, Bepridil, Procyclidine wikipedia.orgnih.govmdpi.com
Biological Activities Exhibits a broad range of pharmacological effects. frontiersin.orgAntibacterial, Antiviral, Anticancer, Anti-inflammatory researchgate.netnih.gov
Synthetic Utility Widely used as a building block and chiral controller in synthesis. nih.govOrganocatalysis, Ligand Synthesis nih.gov

Unique Structural Attributes and Stereochemical Properties of the Pyrrolidine-3,4-diamine (B15271111) Moiety

The Pyrrolidine-3,4-diamine moiety possesses distinct structural and stereochemical features that make it a particularly valuable component in chemical synthesis. Its saturated, five-membered ring is not planar, leading to complex conformational dynamics, and the presence of substituents at the 3 and 4 positions introduces multiple chiral centers.

Unlike the rigid, planar structure of its aromatic counterpart, pyrrole (B145914), the saturated pyrrolidine ring is flexible and puckered. This non-planarity gives rise to a phenomenon known as "pseudorotation," where the ring continuously interconverts between various conformations without significant energy barriers. nih.gov The primary conformations are the "envelope" (where four carbon atoms are coplanar and one is out of the plane) and the "twist" (where two adjacent atoms are displaced in opposite directions from the plane of the other three). nih.gov

This dynamic behavior is crucial as the spatial arrangement of substituents on the ring is directly influenced by the ring's pucker. nih.govnih.gov The preferred conformation can be influenced by the nature and stereochemistry of these substituents, allowing chemists to "lock" the ring into a desired shape, which in turn affects the molecule's interaction with biological targets. nih.govnih.gov Quantum mechanical studies have shown that for pyrrolidine itself, conformations with the N-H bond in an equatorial position are generally more stable.

Table of Pyrrolidine Ring Conformations

Conformation Description Key Feature
Envelope (Cs symmetry) Four atoms are in a plane, with the fifth atom out of the plane. One atom is significantly displaced from the mean plane. nih.gov

| Twist (C2 symmetry) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | No three atoms are coplanar in the puckered region. nih.gov |

Chirality, or "handedness," is a fundamental concept in medicinal chemistry, as the different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. tru.canih.govnih.gov The structure of Pyrrolidine-3,4-diamine contains two chiral centers at the C3 and C4 positions, where the amino groups are attached.

The presence of two chiral centers means that Pyrrolidine-3,4-diamine can exist as multiple stereoisomers. These include a pair of enantiomers with a trans relationship between the two amino groups ((3R,4R) and (3S,4S)) and a cis isomer which is a meso compound (and thus achiral) due to an internal plane of symmetry.

The precise spatial orientation of the two amine functional groups is critical. Enantiospecificity—the ability to synthesize and use a single, desired enantiomer—is paramount in drug development. nih.gov The different stereoisomers of a Pyrrolidine-3,4-diamine derivative will interact differently with chiral biological targets like enzymes and receptors, leading to distinct pharmacological profiles. nih.gov Consequently, synthetic methods that allow for the selective creation of a specific stereoisomer, such as asymmetric 1,3-dipolar cycloaddition reactions, are of high importance. researchgate.net

Stereoisomers of Pyrrolidine-3,4-diamine

Configuration Stereochemical Relationship Chirality
(3R,4R) trans, Enantiomer of (3S,4S) Chiral
(3S,4S) trans, Enantiomer of (3R,4R) Chiral

Strategic Importance of Pyrrolidine-3,4-diamine Trihydrochloride as a Versatile Building Block in Chemical Synthesis

This compound serves as a highly strategic and versatile building block for the synthesis of complex molecular architectures. The "trihydrochloride" salt form enhances the stability and handling of the otherwise reactive free diamine, making it a practical starting material for multi-step syntheses.

The two primary amine groups provide reactive handles for a wide variety of chemical transformations. This vicinal diamine motif is a key pharmacophore in several classes of therapeutic agents. For instance, chiral 3,4-diaminopyrrolidine derivatives are crucial intermediates in the synthesis of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type-2 diabetes. nih.govmdpi.comnih.gov These inhibitors often utilize the diamine structure to interact with the active site of the DPP-4 enzyme.

Furthermore, this scaffold has been employed in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which have applications as anti-HIV agents and are being investigated for their potential in cancer therapy. nih.gov The defined stereochemistry of the diamine is critical for achieving high affinity and selectivity for these biological targets. The ability to construct complex, spirocyclic, and fused-ring systems from this building block further highlights its utility in creating novel chemical entities for drug discovery. researchgate.netnih.gov The synthesis of 3-aminopyrrolidones, another important class of chemical intermediates, can also be achieved from precursors derived from this scaffold. chemrxiv.orgchemrxiv.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H14Cl3N3

Molecular Weight

210.53 g/mol

IUPAC Name

pyrrolidine-3,4-diamine;trihydrochloride

InChI

InChI=1S/C4H11N3.3ClH/c5-3-1-7-2-4(3)6;;;/h3-4,7H,1-2,5-6H2;3*1H

InChI Key

MMERUENHQOAXRE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)N.Cl.Cl.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrrolidine 3,4 Diamine Trihydrochloride and Its Derivatives

De Novo Pyrrolidine (B122466) Ring Construction Strategies

De novo synthesis, which involves the construction of the heterocyclic ring from acyclic or different cyclic precursors, offers high flexibility in introducing desired substitution patterns. These strategies are broadly categorized into cyclizations of linear molecules and rearrangements of other ring systems.

Cyclization Approaches from Acyclic Precursors

The formation of a pyrrolidine ring from a linear chain is a cornerstone of heterocyclic synthesis. These methods typically involve the intramolecular formation of a carbon-nitrogen bond to close the five-membered ring.

The cyclization of linear precursors containing amine and hydroxyl functionalities is a direct and effective method for pyrrolidine synthesis. A notable approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which can produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org This "borrowing hydrogen" methodology provides a green and efficient route to N-heterocycles directly from simple diols and primary amines. organic-chemistry.org

Acid-promoted cyclizations of N-carbamate-protected amino alcohols represent another valuable strategy. organic-chemistry.org In this method, the hydroxyl group is activated, facilitating intramolecular nucleophilic attack by the nitrogen atom to form the pyrrolidine ring. Furthermore, tandem reactions starting from primary amine-tethered alkynes can construct the pyrrolidine skeleton while simultaneously introducing functionality. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence yields α-CN pyrrolidines in a single pot. nih.gov

Catalyst/MediatorPrecursor TypeProduct TypeYieldReference
Cp*Ir complexPrimary Amine + DiolCyclic AminesGood to Excellent organic-chemistry.org
Acid (e.g., Tf2O)ω-Azido Carboxylic Acids2-Substituted PyrrolidinesGood organic-chemistry.org
Copper(I) BromideAmine-tethered Alkyneα-CN PyrrolidineGood nih.gov

This table summarizes selected examples of amine- and diol-mediated cyclization reactions for pyrrolidine synthesis.

The conversion of linear diamines into cyclic amines through the elimination of ammonia (B1221849) is a direct and atom-economical approach. A key example is the synthesis of pyrrolidine from putrescine (tetramethylenediamine). This transformation can be achieved by heating putrescine in the presence of a supported nickel catalyst at temperatures between 100°C and 160°C. google.com The process involves the catalytic cyclization of the diamine with the concurrent liberation of ammonia, affording pyrrolidine in high yields (approximately 87%). google.com This method provides a commercially viable route from a readily available starting material. google.com

In biological systems, putrescine is a well-established metabolic precursor to the pyrrolidine ring of various alkaloids, highlighting the natural precedent for this type of cyclization. nih.gov Enzymes such as homospermidine synthase catalyze the formation of pathway-specific intermediates from putrescine for the biosynthesis of pyrrolizidine (B1209537) alkaloids. researchgate.net

SubstrateCatalystTemperatureProductYieldReference
PutrescineSupported Nickel100-160°CPyrrolidine~87% google.com

This table details the catalytic cyclodeamination of putrescine to pyrrolidine.

Ring Contraction and Expansion Methodologies for Pyrrolidine Core Formation

Skeletal rearrangement strategies, including ring contraction and expansion, offer powerful alternatives for constructing the pyrrolidine core from other cyclic systems. These methods can provide access to complex pyrrolidine derivatives that are challenging to synthesize via traditional cyclization.

A significant advancement in ring contraction is the photo-promoted reaction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.netbohrium.com This reaction proceeds via a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate, demonstrating broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov This approach transforms abundant and inexpensive pyridines into valuable pyrrolidine scaffolds. nih.gov Another photochemical strategy involves the visible-light-mediated ring contraction of N-aroylsulfonyl piperidines to the corresponding N-aroylsulfonyl pyrrolidines. nih.gov

Ring expansion methodologies, though less common for pyrrolidine synthesis, provide a unique route from smaller rings. For example, azetidines functionalized with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation. The resulting 1-azonia-bicyclo[3.2.0]heptane intermediate can be opened by various nucleophiles to yield ring-expanded pyrrolidines. nih.gov The distribution of products depends on the substitution pattern and the nucleophile used. nih.gov

Starting RingMethodologyKey Intermediate(s)Product RingReference
PyridinePhoto-promoted reaction with silylboraneVinylazomethine ylidePyrrolidine osaka-u.ac.jpnih.gov
PiperidineVisible-light mediated rearrangement1,4-diradical, Imine-enolPyrrolidine nih.gov
AzetidineIntramolecular N-alkylation & nucleophilic opening1-Azonia-bicyclo[3.2.0]heptanePyrrolidine nih.gov

This table outlines various ring contraction and expansion strategies for the formation of the pyrrolidine core.

Stereoselective Synthesis of Pyrrolidine-3,4-diamines

For applications in medicinal chemistry and catalysis, controlling the stereochemistry of the pyrrolidine ring is paramount. The development of stereoselective methods, particularly those that can install multiple stereocenters in a single step, is a major focus of modern organic synthesis.

Enantioselective 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful and versatile methods for the enantioselective synthesis of substituted pyrrolidines. nih.govnih.gov This reaction can generate up to four stereocenters in a single, highly controlled step. nih.gov The use of chiral metal-ligand complexes as catalysts has emerged as the most effective strategy for controlling the enantioselectivity of this transformation. nih.govnih.gov

This methodology is particularly relevant for the synthesis of chiral cis-3,4-diaminopyrrolidines. By employing (Z)-nitroalkenes bearing a masked amino group as the dipolarophile, the subsequent reduction of the nitro group provides access to the vicinal diamine functionality. bohrium.com Various chiral ligands and metal salts, such as silver and copper complexes, have been optimized to achieve high levels of regio-, diastereo-, and enantioselectivity. bohrium.comrsc.org The reaction tolerates a wide range of substituents on both the azomethine ylide precursor and the alkene, enabling the synthesis of a diverse library of highly functionalized, enantioenriched pyrrolidines. nih.govrsc.org

Metal/Ligand SystemYlide PrecursorDipolarophileProductEnantiomeric Excess (ee)Reference
Ag(I) / Chiral PhosphoramiditeImino ester(Z)-Nitroalkenecis-2,3-Diaminoprolinate derivativeExcellent bohrium.com
Cu(I) / TF-BiphamPhosImino esterAlkylidene oxindoleSpirooxindole-pyrrolidineup to 90% nih.gov
Cu(I) / FesulphosImino esterFluorinated alkenePolycyclic fluorinated pyrrolidineup to 99% rsc.org

This table presents examples of catalyst systems and substrates used in the enantioselective 1,3-dipolar cycloaddition for the synthesis of complex pyrrolidines.

Asymmetric Hydrogenation Techniques for Pyrrolidine-3,4-diamine (B15271111) Synthesis

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of pyrrolidine-3,4-diamine synthesis, this technique can be applied to the reduction of unsaturated precursors such as substituted pyrroles or pyrrolines. The catalytic asymmetric hydrogenation of N-protected pyrroles using a ruthenium catalyst modified with a chiral bisphosphine ligand, such as PhTRAP, has been shown to proceed with high enantioselectivity. nih.gov This method can create multiple chiral centers with a high degree of stereocontrol in a single step. nih.gov

Another approach involves the diastereoselective hydrogenation of highly substituted pyrrole (B145914) systems. nih.govresearchgate.net In these cases, a pre-existing stereocenter on a substituent can direct the stereochemical outcome of the pyrrole ring reduction. nih.govresearchgate.net For the synthesis of vicinal diamines, a metal-free hydrogenation of vicinal diimines using a borane (B79455) catalyst has been developed, affording cis-1,2-diamines with high stereoselectivity. acs.org Although not yet demonstrated specifically for a pyrrolidine-3,4-diimine precursor, this method represents a potential strategy. The general field of rhodium-catalyzed asymmetric hydrogenation is also a valuable tool for preparing chiral drugs and could be adapted for the synthesis of chiral vicinal diamines from suitable precursors. acs.org

Organocatalytic Approaches for Stereocontrol in Pyrrolidine Formation

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. For the stereocontrolled synthesis of pyrrolidines, organocatalytic domino reactions have been developed. For example, a domino Michael/Mannich [3+2] cycloaddition sequence catalyzed by a commercially available secondary amine can produce highly functionalized pyrrolidines with three contiguous stereogenic centers in high yields and with excellent stereoselectivities. rsc.org

Furthermore, organocatalytic asymmetric Mannich reactions of N-protected aminoacetaldehydes with N-Boc-protected imines can be used for the stereocontrolled synthesis of vicinal diamines. mdpi.com Depending on the choice of the organocatalyst, such as proline or a chiral amino sulfonamide, both syn- and anti-selective reactions can be achieved, providing access to different diastereomers of the protected diamine products. mdpi.com These organocatalytic methods offer a valuable alternative to metal-catalyzed processes for the construction of chiral pyrrolidine and diamine structures. The application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has also been demonstrated for enantioselective Michael additions. rsc.org

Functionalization and Derivatization of Pre-Formed Pyrrolidine-3,4-diamine Skeletons

Once the core pyrrolidine-3,4-diamine scaffold has been synthesized, further functionalization and derivatization can be carried out to produce a variety of analogs. These modifications can be crucial for modulating the biological activity of the final compounds.

Post-Cyclization Amination and Substitution Reactions

Post-synthetic modification of the pyrrolidine ring allows for the introduction of diverse functional groups. While direct C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been achieved with high enantio- and diastereoselectivity using dirhodium tetracarboxylate catalysts, this method is applied before the full saturation and diamination of the ring. nih.gov

More relevant to a pre-formed diamine skeleton are N-functionalization reactions. The selective N-alkylation of diamines is a common strategy. For instance, a modified Finkelstein halogen-exchange has been used to facilitate the N-alkylation of related heterocyclic structures. nih.gov The catalytic asymmetric N-allylation of meso-vicinal diamines using a chiral π-allyl-Pd catalyst has also been reported, leading to desymmetrized products in an enantioselective manner. nih.gov Such strategies could potentially be applied to the selective functionalization of one of the amino groups in a protected pyrrolidine-3,4-diamine. The development of site-selective functionalization of N-heteroarenes, for example through nucleophilic substitution of hydrogen, provides a strategic avenue for installing diverse functional groups that could be adapted for pyrrolidine derivatives. nih.gov

Synthesis of Pyrrolidine-2,5-dione Derivatives from Pyrrolidine-3,4-diamine Precursors

The synthesis of pyrrolidine-2,5-diones, also known as succinimides, is a cornerstone of heterocyclic chemistry due to their prevalence in biologically active compounds. researchgate.net The most conventional and widely adopted methods involve the reaction of primary amines or amides with 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides. nih.gov This approach typically involves a nucleophilic acyl substitution followed by an intramolecular cyclization. nih.gov

The reaction of an amine with succinic anhydride (B1165640) first leads to the ring-opening of the anhydride to form a succinamic acid intermediate. Subsequent dehydration, often achieved by heating or with a dehydrating agent, results in the formation of the five-membered pyrrolidine-2,5-dione ring. beilstein-archives.org

While direct synthesis from Pyrrolidine-3,4-diamine is not extensively documented in prominent literature, a plausible synthetic route can be conceptualized based on established chemical principles. A precursor such as a protected 3,4-diaminopyrrolidine could theoretically serve as a starting point. The synthesis would likely proceed through the following hypothetical steps:

Selective Protection: One of the amino groups of the 3,4-diaminopyrrolidine would need to be selectively protected to prevent unwanted side reactions.

Acylation: The remaining free amino group could then be acylated using a succinic acid derivative, such as succinic anhydride or succinyl chloride, to form an N-substituted succinamic acid intermediate.

Cyclization/Deprotection: The final step would involve the cyclization of the intermediate to form the pyrrolidine-2,5-dione ring, followed by the deprotection of the second amino group.

This conceptual pathway leverages the fundamental reactivity of amines towards acylating agents to construct the dione (B5365651) ring system onto a pre-existing substituted pyrrolidine core.

A summary of common precursors for pyrrolidine-2,5-dione synthesis is presented below.

Precursor 1Precursor 2ProductMethod
Amine (R-NH₂)Succinic AnhydrideN-substituted Pyrrolidine-2,5-dioneAcylation followed by thermal or chemical dehydration beilstein-archives.org
1,4-Dicarboxylic AcidAmine (R-NH₂)N-substituted Pyrrolidine-2,5-dioneNucleophilic Acyl Substitution/Intramolecular Cyclization nih.gov
Maleic AnhydrideAromatic Amine(Z)-4-oxo-4-(arylamino)but-2-enoic acidRing Opening
(Z)-4-oxo-4-(arylamino)but-2-enoic acidThionyl chloride3-chloro-N-aryl pyrrolidine-2,5-dioneCyclization

Emerging Synthetic Technologies in Pyrrolidine Chemistry

The synthesis of pyrrolidine and its derivatives has been significantly advanced by the adoption of modern technologies that enhance efficiency, reduce waste, and allow for the construction of complex molecular architectures with high precision. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing dielectric heating, microwaves directly and rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes. chemicaljournals.commdpi.com This technique frequently results in higher product yields, improved purity, and enhanced reproducibility. chemicaljournals.com

In pyrrolidine chemistry, MAOS has been successfully applied to a variety of reactions, including N-alkylation and multicomponent reactions. For instance, the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives via 1,3-dipolar cycloaddition saw a reduction in reaction time from 8 hours with conventional heating to 4 hours under microwave irradiation. nih.gov Similarly, the N-alkylation of a pyrrolidine-fused chlorin was achieved in just 5 minutes at 75°C using microwave heating. nih.gov This efficiency makes MAOS a key technology for accelerating the drug discovery process and developing more sustainable chemical processes. nih.gov

The table below summarizes a comparison of conventional heating versus MAOS for specific reactions in pyrrolidine synthesis.

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield (Conventional)Yield (MAOS)Reference
Pyrrolidine-fused Chlorin Synthesis8 hours4 hours50%41% nih.gov
N-alkylation of ChlorinNot specified5 minutesNot specified47-74% nih.gov
Acetamide Synthesis2-3 hoursa few minutes~60%Good yields mdpi.com

Chemo- and Regioselective Catalytic C(sp³)-H Bond Functionalization

Directly functionalizing carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis as it allows for the modification of molecular skeletons without the need for pre-functionalized starting materials. beilstein-journals.org In the context of the pyrrolidine ring, which contains multiple C(sp³)-H bonds, achieving chemo- and regioselectivity presents a significant challenge. acs.org

Recent advancements have seen the development of sophisticated catalytic systems, particularly those based on palladium, that can selectively activate and functionalize specific C-H bonds on the pyrrolidine ring. acs.orgnih.gov By employing directing groups, which position the metal catalyst in proximity to a particular C-H bond, chemists can achieve arylation, alkenylation, and other transformations at previously inaccessible positions. acs.org

For example, a palladium-catalyzed C(sp³)–H arylation of pyrrolidine-3-carboxylic acid derivatives has been developed using an aminoquinoline auxiliary as a directing group. acs.orgnih.gov This method allows for the selective functionalization at the C(4) position, affording cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.orgnih.gov Such methodologies are powerful tools for creating structurally diverse pyrrolidine libraries for applications in medicinal chemistry.

The following table highlights key research findings in the C-H functionalization of pyrrolidines.

Catalyst SystemDirecting GroupFunctionalization PositionKey FeatureReference
Pd(OAc)₂Aminoquinoline (AQ)C(4)Excellent regio- and stereoselectivity for cis-products. acs.orgnih.gov acs.orgnih.gov
Palladium CatalystGlycine-derived ligandγ-C-HLigand reverses regioselectivity to the γ-position. mdpi.com
Copper PowderNone (substrate-inherent)Benzylic C(sp³)-HRecyclable catalyst, uses O₂ as a sustainable oxidant. nih.gov nih.gov

Cascade and Multicomponent Reactions for Pyrrolidine Assembly

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules. tandfonline.com These reactions involve the sequential formation of multiple chemical bonds in a single pot, avoiding the need for isolation and purification of intermediates, thereby saving time, solvents, and reagents. tandfonline.com The pyrrolidine scaffold is particularly well-suited for construction via these elegant synthetic pathways. wikipedia.org

MCRs, where three or more reactants combine in a one-pot reaction to form a product that contains the essential parts of all starting materials, are especially powerful for generating molecular diversity. tandfonline.com A prominent example is the [3+2] cycloaddition reaction involving azomethine ylides, which are readily generated in situ and react with various dipolarophiles to assemble the pyrrolidine ring with high stereocontrol. tandfonline.com

Cascade reactions have also been devised for pyrrolidine synthesis. For instance, a platinum/Brønsted acid relay catalytic system enables a cascade process starting with the cycloisomerization of an alkynamine, followed by a nucleophilic addition and trapping, to yield complex pyrrolidine derivatives. nih.gov These advanced strategies allow for the rapid assembly of densely functionalized pyrrolidines from simple starting materials.

Below is a table summarizing various cascade and multicomponent reactions for pyrrolidine synthesis.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
[3+2] Cycloaddition MCRAldehydes, Amino acid esters, ChalconesK₂CO₃, I₂Polysubstituted Pyrrolidine-2-carboxylates tandfonline.com
Platinum-Catalyzed CascadeN-Boc-alkynamine, Alkenes/AlkynesPlatinum/Triflic AcidBicyclic Pyrrolidine Derivatives nih.gov
Iridium-Catalyzed Reductive CycloadditionAmides, Conjugated AlkenesVaska's Complex [IrCl(CO)(PPh₃)₂]Polysubstituted Pyrrolidines acs.org
Lewis Acid-Mediated CascadeEnynyl AminesMetal-freePyrrolidines with Hydrophobic Chains organic-chemistry.org

Coordination Chemistry and Ligand Applications of Pyrrolidine 3,4 Diamine Derivatives

Pyrrolidine-Derived Diamides as Ligands for Metal Complexes

Pyrrolidine-derived diamides, particularly those incorporating a 1,10-phenanthroline (B135089) core, have been investigated as effective N,N,O,O-tetradentate ligands. mdpi.com These ligands are designed to bind metal ions through the two nitrogen atoms of the phenanthroline unit and the two oxygen atoms of the amide groups. The pyrrolidine (B122466) rings attached to the amide functionalities introduce specific steric constraints that make these ligands more compact compared to derivatives with more flexible substituents, such as tetrabutyl groups. mdpi.comnih.gov This compactness is a valuable property that influences the extraction and separation capabilities of these ligands for f-block elements. nih.gov The structure of these ligands often results in a twisted conformation, which can affect their coordination geometry and the stability of the resulting metal complexes. nih.gov

Investigation of Coordination Properties with Transition Metals and f-Block Elements

The coordination chemistry of pyrrolidine-derived diamides has been extensively studied with f-block elements, including both lanthanides and actinides. mdpi.comnih.gov These ligands demonstrate a strong affinity for these hard metal ions, leading to the formation of stable complexes. The large ionic radii of lanthanide and actinide ions allow for high coordination numbers, and the specific geometry of the pyrrolidine-derived ligands can accommodate these preferences. nih.govnih.gov The interaction with transition metals has also been explored, with studies showing the formation of complexes with various geometries, such as octahedral and tetrahedral, depending on the specific metal ion and ligand structure. researchgate.net

Research has demonstrated the effective complexation of pyrrolidine-derived phenanthroline diamides with a range of lanthanide nitrates and the actinide americium(III). mdpi.comnih.gov In the case of lutetium(III), complexes with a metal-to-ligand ratio of 1:1 are typically formed. nih.gov For instance, the complex formed with a fluorinated pyrrolidine-derived phenanthroline diamide (B1670390) and Lu(NO₃)₃ results in a coordination number of 10, where the lutetium ion is coordinated to the tetradentate ligand and three bidentate nitrate (B79036) anions. nih.gov This high coordination number is notable for 1,10-phenanthroline-2,9-diamide type ligands. nih.gov

The stability of these complexes varies across the lanthanide series. Spectrophotometric titration has been used to determine the stability constants (log β1) for complexes with various lanthanide ions. Studies on a fluorinated ligand showed a greater affinity for lighter lanthanides, with the stability constant decreasing from Lanthanum (La) to Lutetium (Lu). mdpi.comnih.gov This trend is indicative of the effect of lanthanide contraction on the complexation process. The stability constants for this fluorinated ligand with La³⁺, Nd³⁺, and Eu³⁺ were found to be higher than those for similar non-fluorinated or chlorinated ligands. nih.gov

Stability Constants (log β1) of Lanthanide Complexes with a Fluorinated Pyrrolidine-Derived Phenanthroline Diamide Ligand
Lanthanide Ionlog β1
La(III)7.01 ± 0.03
Nd(III)6.78 ± 0.02
Eu(III)6.54 ± 0.02
Lu(III)6.01 ± 0.02

This table presents the stability constants for complexes of a specific fluorinated pyrrolidine-derived phenanthroline diamide with various lanthanide nitrates, demonstrating the ligand's higher affinity for lighter lanthanides. nih.gov

Complexation with the actinide Am(III) has also been a key focus, particularly in the context of nuclear waste reprocessing, where the separation of actinides from lanthanides is crucial. nih.gov

This compactness influences the coordination number and the arrangement of other ligands, such as nitrate anions, in the coordination sphere. nih.gov For example, with the smaller Lu³⁺ ion, the metal ion can be situated almost in the plane of the phenanthroline core. mdpi.com In contrast, with larger lanthanide ions like La³⁺, the metal ion is typically located below the plane of the phenanthroline core. mdpi.com The steric bulk of the pyrrolidine groups can also influence the orientation of solvent molecules or counter-ions within the complex.

The introduction of halogen atoms, such as chlorine or fluorine, into the phenanthroline backbone of pyrrolidine-derived diamide ligands significantly impacts the coordination sphere. mdpi.comnih.gov Halogenation alters the electronic properties of the ligand by decreasing the Brønsted basicity of the diamide. nih.gov This electronic effect influences the ligand's interaction with metal ions and its performance in acidic solutions used for extraction. nih.gov

Structurally, halogenation has a direct effect on the coordination number of the central metal ion and the presence of solvate molecules. mdpi.comnih.gov For example, in complexes with Lu(NO₃)₃, an unsubstituted phenanthroline diamide ligand leads to a complex with a coordination number of nine, which includes a water molecule. nih.gov A similar ligand with chlorine atoms also results in a coordination number of nine with a coordinated water molecule. nih.gov However, the introduction of more electron-withdrawing fluorine atoms leads to the exclusion of water from the coordination sphere, and the lutetium ion achieves a coordination number of 10 by coordinating with three bidentate nitrate anions. nih.gov This demonstrates that peripheral halogenation can be used to precisely tune the dynamics and composition of the metal's inner coordination sphere. mdpi.comnih.gov

Applications in Metal Ion Separation and Extraction Technologies

The unique coordination properties of pyrrolidine-derived diamide ligands make them promising candidates for applications in metal ion separation, particularly for the separation of f-block elements. Their ability to selectively bind with lanthanides and actinides is of great importance in fields such as nuclear fuel reprocessing and rare-earth element purification. nih.gov The demonstrated differences in stability constants across the lanthanide series suggest potential for intra-lanthanide separation. nih.gov

Pyrrolidine-derived phenanthroline diamides have shown significant potential in the selective liquid-liquid extraction of Am(III) and Ln(III) from nitric acid solutions. mdpi.comnih.gov The efficiency of this extraction is heavily influenced by the electronic effects of substituents on the phenanthroline core.

The introduction of electron-withdrawing halogen atoms (chlorine and fluorine) enhances the extraction capabilities of these ligands, especially at high nitric acid concentrations. nih.gov Unsubstituted diamides typically show a decrease in extraction efficiency at acid concentrations above 3–4 mol·L⁻¹ due to protonation of the ligand. nih.gov In contrast, chlorinated and fluorinated derivatives exhibit increased distribution coefficients for Am(III) and Eu(III) across a wider range of acidities (1–6 mol·L⁻¹). nih.gov This improved performance is attributed to the reduced basicity of the halogenated ligands, which makes them less susceptible to protonation. nih.gov

Distribution Coefficients (D) for Am(III) and Eu(III) Extraction
Ligand TypeMetal IonDistribution Coefficient (D) at 5 M HNO₃
Chlorinated DiamideAm(III)~1.8
Eu(III)~1.0
Fluorinated DiamideAm(III)~0.8
Eu(III)~0.4

This table shows approximate distribution coefficients for the extraction of Americium(III) and Europium(III) from 5 M nitric acid using chlorinated and fluorinated pyrrolidine-derived phenanthroline diamides. The data illustrates the influence of halogenation on extraction efficiency. nih.gov

Ligand Design for Enhanced Selectivity and Radiolytic Stability

The efficacy of ligands derived from pyrrolidine-3,4-diamine (B15271111) in applications such as selective metal chelation and radiopharmaceutical development hinges on strategic molecular design. Modifications to the basic pyrrolidine framework are undertaken to optimize two critical properties: selectivity for target ions and stability against radiolysis, which is crucial for applications in nuclear chemistry and medicine.

Enhancing Selectivity

Selectivity in a ligand is its ability to preferentially bind to a specific metal ion or biological target over others. For pyrrolidine-based ligands, selectivity can be finely tuned by modifying their stereochemistry and by introducing specific functional groups.

The three-dimensional structure of the pyrrolidine ring provides a robust scaffold for creating chiral environments, which can lead to high selectivity. nih.gov The spatial orientation of the diamine groups and other substituents dictates the geometry of the coordination sphere, influencing which metal ions can bind effectively. For example, research on chiral pyrrolidine inhibitors for neuronal nitric oxide synthase (nNOS) has shown that the chirality of the pyrrolidine moiety is crucial for the binding mode and selectivity over other synthase isozymes. nih.gov The introduction of a chiral pyrrolidine structure into molecules has been shown to promote selectivity towards specific biological receptors, such as the estrogen receptor α (ERα). nih.gov

Functionalization of the pyrrolidine ring is a primary strategy for improving selectivity. The introduction of halogen atoms, particularly fluorine, into the structure of phenanthroline diamide ligands derived from pyrrolidine has a significant impact on the coordination number of lutetium (Lu(III)) and the stability of the resulting complexes. nih.govmdpi.com Fluorinated ligands have demonstrated higher efficiency in complex formation with lanthanide ions. mdpi.com Computational studies on pyrrolidine-based ligands have also highlighted that interactions with hydrophilic residues and the rigidity of the aromatic portions of the molecule are key features for affinity and selectivity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. mdpi.com

The table below summarizes findings on the selectivity of certain pyrrolidine derivatives for different nAChR subtypes.

CompoundBinding Affinity Ki (nM) at α4β2 nAChRBinding Affinity Ki (nM) at α3β4 nAChRSelectivity Ratio (α3β4 Ki / α4β2 Ki)
(S,S)-371.5150100
(S,R)-333.4195.6

Data adapted from computational studies on pyrrolidine-based nAChR ligands, illustrating how stereochemistry and structure influence binding affinity and selectivity. mdpi.com

Enhancing Radiolytic Stability

In environments with high radiation, such as in nuclear fuel reprocessing or radiopharmaceuticals, the stability of the coordinating ligand is paramount. Radiolysis, the decomposition of molecules by ionizing radiation, can cleave chemical bonds, leading to ligand degradation and loss of function. rsc.org While specific data on the radiolytic stability of pyrrolidine-3,4-diamine derivatives is limited, principles from studies on other ligands used in nuclear applications, such as diglycolamides (DGAs), offer valuable design insights. nih.gov

One key finding is that complexation with a metal ion can protect the ligand from radiolytic degradation. rsc.org Studies on N,N,N′N′-tetraoctyl diglycolamide (TODGA) have shown that when the ligand is complexed with neodymium(III) or americium(III), its degradation under both gamma and alpha irradiation is significantly slowed. rsc.org This suggests that forming stable complexes with the target radionuclide can intrinsically enhance the operational lifetime of a pyrrolidine-diamine based ligand.

Structural modifications can also bolster radiolytic stability. Research on various DGA derivatives has indicated that increasing the molecular weight, for instance by using longer alkyl chains, can improve stability against radiolysis. nih.gov For a pyrrolidine-3,4-diamine scaffold, this could involve N-alkylation of the amine groups with longer or branched alkyl chains. The primary degradation pathways for amide-containing ligands often involve the cleavage of C-N and C-O bonds. rsc.org Therefore, strengthening these bonds or introducing moieties that can dissipate energy without bond rupture are viable strategies.

The table below outlines general strategies for improving ligand stability, drawn from research on extractants used in nuclear fuel reprocessing.

Design StrategyRationalePotential Application to Pyrrolidine-3,4-diamine
Metal Ion ComplexationShields the ligand from direct radiolytic attack and helps dissipate energy. rsc.orgEnsuring strong and stable complex formation with the target radionuclide.
Increase Molecular WeightA positive correlation between molecular weight and radiolytic stability has been observed in some ligand classes. nih.govFunctionalizing the diamine groups with larger alkyl or aryl substituents.
Structural ReinforcementStrengthening bonds susceptible to radiolytic cleavage (e.g., C-N bonds). rsc.orgIncorporating electron-withdrawing groups or creating a more rigid, cyclic structure around the diamine core.

By integrating these design principles—leveraging stereochemistry for selectivity and employing structural reinforcement and metal complexation for stability—pyrrolidine-3,4-diamine derivatives can be developed into highly effective and robust ligands for specialized applications in coordination chemistry.

Organocatalysis and Chiral Auxiliary Roles of Pyrrolidine 3,4 Diamine Scaffolds

Design and Synthesis of Pyrrolidine-Based Organocatalysts

The design of effective organocatalysts based on the pyrrolidine-3,4-diamine (B15271111) scaffold focuses on creating a well-defined chiral environment to control the stereochemical outcome of a reaction. The synthesis of these scaffolds in an enantiomerically pure form is a key challenge. A prominent and effective method for the asymmetric construction of chiral cis-3,4-diaminopyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides. nih.govmdpi.comresearchgate.net

This strategy involves the reaction of an imino ester with a (Z)-nitroalkene that has a masked amino group at the β-position. mdpi.comresearchgate.net The reaction, often catalyzed by a chiral metal complex (e.g., silver or copper salts with chiral ligands), proceeds with high stereoselectivity to yield highly functionalized pyrrolidines. nih.govmdpi.comresearchgate.net Subsequent chemical transformations, such as the reduction of the nitro group and deprotection, unmask the vicinal diamine functionality to afford the target scaffold. nih.gov

For instance, the reaction between imino esters and (Z)-nitroalkenes bearing a phthalimido group can be catalyzed by a chiral phosphoramidite-silver complex. This process yields chiral cis-3,4-diaminopyrrolidines with good yields and high enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.net Similarly, a chiral N,O-ligand/Cu(I) complex has been used to catalyze the cycloaddition of azomethine ylides with β-phthalimidonitroethene, affording 4-nitro-3-aminopyrrolidines which are precursors to the final 3,4-diaminopyrrolidine structure. nih.gov

These synthetic routes are crucial as they provide access to enantiomerically enriched pyrrolidine-3,4-diamine cores, which are the foundational building blocks for developing specialized organocatalysts.

Mechanisms of Enantioselective Transformations Mediated by Pyrrolidine-3,4-diamines

While the pyrrolidine-3,4-diamine unit is recognized as a structurally and biologically important motif, detailed mechanistic studies of its direct application as a primary organocatalyst in enantioselective transformations are not extensively documented in the reviewed scientific literature. mdpi.com However, based on the principles of aminocatalysis and the bifunctional nature of the scaffold, a hypothetical mechanistic framework can be proposed.

A pyrrolidine-3,4-diamine catalyst could operate through multiple activation modes. One of the amino groups, particularly if one is secondary and the other is primary or tertiary, could react with a carbonyl substrate (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate, which are common activation modes in aminocatalysis.

Simultaneously, the second amino group (or a derivative thereof) could act as a separate functional site. This group could bind and activate the second substrate (the electrophile) through non-covalent interactions, establishing a bifunctional activation mechanism. This dual activation within a single catalyst molecule can create a highly organized transition state, leading to efficient stereochemical induction. nih.gov The binding of substrates would be heavily influenced by steric hindrance and electronic interactions dictated by the substituents on the pyrrolidine (B122466) ring and the amine functionalities.

The two amine groups on the 3 and 4 positions of the pyrrolidine ring are capable of forming a sophisticated hydrogen-bonding network. This network is critical for orienting the substrates within the catalytic pocket and stabilizing the transition state. nih.gov In a proposed transition state, one amine group, having formed an enamine, directs the nucleophilic attack, while the other amine group, acting as a hydrogen-bond donor, could activate the electrophile (e.g., a nitroolefin). This cooperative action, dictated by the fixed stereochemistry of the chiral pyrrolidine backbone, would effectively shield one face of the reacting partners, leading to a highly enantioselective outcome. The rigidity of the five-membered ring ensures that the hydrogen-bonding groups are held in a predictable spatial arrangement, which is key to reliable chiral induction.

Optimization of Catalytic Efficiency and Stereoselectivity in Various Organic Reactions

The optimization of organocatalysts derived from pyrrolidine-3,4-diamine scaffolds would involve systematic modification of their structure to enhance catalytic activity and stereoselectivity. While specific examples for this scaffold are limited, general principles of catalyst optimization can be applied.

The Michael addition of carbonyl compounds to nitroolefins is a benchmark reaction for testing the efficacy of new organocatalysts. nih.govbeilstein-journals.org For a hypothetical catalyst based on the pyrrolidine-3,4-diamine scaffold, optimization would involve several factors. Key variables to consider include the nature of the substituents on the nitrogen atoms and the pyrrolidine ring, the choice of solvent, and the use of additives.

For instance, modifying one of the amino groups into a sulfonamide or thiourea (B124793) could enhance its hydrogen-bond donating capacity, leading to stronger activation of the nitroalkene electrophile. nih.gov The steric bulk of substituents on the second nitrogen atom could be tuned to control the facial selectivity of the enamine attack. The results from screening various catalyst derivatives in a model reaction, such as the one shown in the table below for generalized pyrrolidine catalysts, would guide further optimization. nih.gov

Table 1: Representative Results for Organocatalyzed Nitro-Michael Addition This table is illustrative of a typical optimization study for pyrrolidine-based catalysts.

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
10CH₂Cl₂259575:2568
10Toluene09085:1575
5Methylcyclohexane08792:885
10Methylcyclohexane-208595:592

Data is hypothetical and based on general findings for pyrrolidine organocatalysts. nih.gov

The potential scope of pyrrolidine-3,4-diamine based organocatalysts would likely extend to a variety of asymmetric transformations that proceed via enamine or iminium ion intermediates. These could include aldol (B89426) reactions, Mannich reactions, and α-functionalizations of carbonyl compounds.

However, the development and application of this specific catalyst class appear to be in a nascent stage. The available literature focuses more on the synthesis of the chiral 3,4-diaminopyrrolidine core as a valuable building block for biologically active molecules rather than as a widely used organocatalytic scaffold. nih.govmdpi.com A significant limitation is the lack of extensive studies demonstrating its catalytic efficacy across a broad range of reactions. Further research is required to fully explore the catalytic potential of this unique diamine scaffold, define its scope of application, and understand its limitations compared to more established pyrrolidine-based catalysts.

Computational and Theoretical Investigations of Pyrrolidine 3,4 Diamine Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These studies provide a detailed picture of electron distribution, molecular orbital energies, and the energetic landscapes of chemical reactions, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net For pyrrolidine (B122466) derivatives, DFT calculations are essential for understanding conformational preferences and tautomeric equilibria. Tautomers are isomers that differ in the position of a proton, and their relative stability can significantly impact a molecule's chemical and biological properties.

Researchers employ DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(2d,2p), to optimize the geometries of different tautomers and calculate their relative energies. nih.gov These calculations can determine which tautomeric form is more stable in the gas phase or in different solvents, which is crucial as the surrounding medium can influence the equilibrium. nih.govresearchgate.net For example, studies on substituted 3-hydroxy-3-pyrroline-2-ones, which are structurally related to the pyrrolidine core, revealed that the energy difference between tautomers can be very slight, leading to their coexistence in solution. nih.govbeilstein-journals.org The transformation between these forms often involves a small potential barrier, resulting in a rapid isomerization process. nih.govbeilstein-journals.org

Table 1: Theoretical Energy Differences and Transformation Barriers for Tautomers of a Pyrrolidine Derivative (4a/4a') nih.gov
ParameterGas Phase (kcal·mol⁻¹)Ethanol Solvent Model (kcal·mol⁻¹)
Relative Stability (4a vs. 4a')1.30.4
Transformation Potential Barrier0.51.0

This table illustrates how DFT calculations can quantify the subtle energy differences that govern tautomeric equilibria in both the gas phase and in solution.

DFT calculations are also pivotal in elucidating the mechanisms of chemical reactions involving pyrrolidine scaffolds. nih.gov By mapping the potential energy surface of a reaction, researchers can identify intermediates and, most importantly, the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate.

For instance, computational studies have been used to explore the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and methylamine. nih.gov Such investigations can detail the step-by-step process, including bond formation and cleavage, and calculate the associated energy changes. Similarly, DFT has been applied to understand the intimate balance between asynchronicity and interaction energies of transition structures in [3 + 2] dipolar cycloaddition reactions used to synthesize complex pyrrolidine architectures. nih.gov These theoretical insights help rationalize experimentally observed outcomes and guide the design of more efficient synthetic routes. nih.gov

Many chemical reactions can yield multiple products through competing pathways. The distribution of these products is often governed by either kinetic or thermodynamic control. wikipedia.org The kinetic product is the one that forms the fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable one. masterorganicchemistry.comlibretexts.org Reaction conditions such as temperature can determine which product predominates. libretexts.orgpressbooks.pub

Computational chemistry offers a powerful means to predict this selectivity. By calculating the activation energies (ΔG‡) for competing pathways and the relative stabilities of the final products, it is possible to determine whether a reaction is under kinetic or thermodynamic control. wikipedia.org DFT calculations on reactions involving pyrrolidine derivatives have shown that kinetic selectivity can be more significant than thermodynamic selectivity in forming the main products. nih.govbeilstein-journals.org This means the major product observed is the one that forms via the pathway with the lowest energy barrier, even if another, more stable product is theoretically possible. nih.govbeilstein-journals.org This predictive capability is invaluable for optimizing reaction conditions to favor the formation of a desired product.

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Recognition

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of the conformational space and the study of how a ligand interacts with its biological target. nih.govmdpi.com

In the context of pyrrolidine-based compounds, MD simulations are used to understand how these molecules bind to proteins. bohrium.com A typical simulation starts with docking the ligand into the active site of the target protein. nih.gov The stability of this complex is then assessed over a simulation period (e.g., 100 nanoseconds), monitoring key metrics like the Root Mean Square Deviation (RMSD) of the protein's backbone and the ligand's position. nih.gov A stable RMSD value over time suggests a stable binding mode. nih.gov These simulations, which often use force fields like AMBER, provide a dynamic picture of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are critical for ligand-target recognition and binding affinity. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity based on its chemical structure. For pyrrolidine systems, these models help to establish Structure-Activity Relationships (SAR), which describe how modifications to a molecule's structure affect its activity. nih.govrsc.org

A key technique in this area is Quantitative Structure-Activity Relationship (QSAR) analysis. bohrium.com QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. researchgate.net These descriptors can be geometric (related to the molecule's shape) or constitutional (related to its composition and connectivity). bohrium.com By developing and validating QSAR models for a series of 3,4-disubstituted pyrrolidine derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing.

Prediction of Binding Modes and Interaction Energies

Computational and theoretical investigations are pivotal in predicting how pyrrolidine-based compounds, including systems related to Pyrrolidine-3,4-diamine (B15271111), interact with biological targets at a molecular level. These methods provide insights into the specific binding modes and the energies that stabilize the ligand-receptor complex, guiding the design and optimization of new therapeutic agents. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations are commonly employed to achieve these predictions.

Molecular docking is a primary tool used to forecast the preferred orientation of a ligand when bound to a receptor. For instance, in studies of novel pyrrolidine derivatives, AutoDock Vina has been utilized to perform molecular docking simulations to understand potential binding interactions. researchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. In one study, docking of spiro[pyrrolidine-3,3-oxindoles] with histone deacetylase 2 (HDAC2) confirmed probable binding interactions, corroborating experimental findings. nih.gov

The interaction energies derived from these computational models are critical for ranking potential drug candidates. These energies, often expressed as docking scores or binding affinities (in kcal/mol), provide a quantitative measure of the stability of the ligand-protein complex. For example, docking studies of various pyrrolidine derivatives against enzymes like enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis have been performed to predict their binding potential. The results from such studies can be tabulated to compare the efficacy of different derivatives.

Below is an example of a data table summarizing docking scores for a series of pyrrolidine derivatives against a bacterial enzyme target.

Compound IDTarget ProteinDocking Score (kcal/mol)
7a E. coli DHFR-8.5
7b E. coli DHFR-8.2
7e E. coli DHFR-9.1
7h E. coli DHFR-8.8
7j E. coli DHFR-9.3
7l E. coli DHFR-7.9
7o E. coli DHFR-8.6

This table is generated based on findings from related research on pyrrolidine derivatives for illustrative purposes. researchgate.net

Furthermore, computational studies can elucidate the structural basis for subtype selectivity. For pyrrolidine-based ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), computational analyses have been used to understand the determinants for selectivity between α4β2 and α3β4 subtypes. researchgate.net These studies revealed that direct or water-mediated interactions with hydrophilic residues and stabilization by specific amino acids like phenylalanine are key for affinity at the α4β2 subtype. researchgate.net

Density Functional Theory (DFT) calculations are another powerful tool used to investigate the electronic structure and reactivity of pyrrolidine systems, which can influence their binding interactions. nih.govacs.org DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity and the nature of intermolecular interactions. nih.gov

The following table presents theoretical electronic properties for a set of pyrrolidine derivatives, calculated using DFT, which can be correlated with their interaction capabilities.

CompoundE(HOMO) (a.u.)E(LUMO) (a.u.)Energy Gap (ΔE) (a.u.)Dipole Moment (μ) (Debye)
EOEP -0.24280.02290.26573.7437
PTA -0.2366-0.02450.21224.4754
HTEP -0.22390.02440.24835.2577
OETA -0.2324-0.00580.22664.1691

This table is based on data from quantum chemical studies on substituted pyrrolidinones and is intended to illustrate the type of data generated in theoretical investigations.

Advanced Material Science Applications of Pyrrolidine 3,4 Diamine Derivatives

Incorporation of Pyrrolidine-3,4-diamine (B15271111) Units into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for a variety of applications, including gas storage and catalysis. nih.gov The design and synthesis of COFs rely on the selection of appropriate organic building blocks, or linkers, that dictate the framework's topology and properties. Amine-functionalized molecules are common linkers in the synthesis of imine-based COFs, which are known for their chemical stability.

Derivatives of pyrrolidine-3,4-diamine serve as promising candidates for linkers in COF synthesis. The two amine groups can react with aldehyde-containing monomers to form a stable, porous, and crystalline framework. The rigid, cyclic nature of the pyrrolidine (B122466) unit can impart a specific geometry to the resulting COF, influencing its pore size and shape. Furthermore, the inherent chirality of certain pyrrolidine-3,4-diamine derivatives can be transferred to the COF, creating a chiral porous material with potential applications in enantioselective separations and catalysis.

The synthesis of such COFs would typically involve a condensation reaction between the pyrrolidine-3,4-diamine derivative and a complementary polyaldehyde monomer under solvothermal conditions. The reversibility of the imine bond formation allows for a "self-healing" process that leads to a highly crystalline and ordered framework. The resulting COFs would possess a high density of nitrogen atoms within their pores, which can enhance their affinity for certain guest molecules, such as carbon dioxide.

While specific examples focusing exclusively on pyrrolidine-3,4-diamine in COFs are still emerging in the literature, the principles of COF chemistry strongly support its potential as a valuable building block. The table below illustrates the typical properties of amine-linked COFs, which can be extrapolated to frameworks incorporating pyrrolidine-3,4-diamine units.

PropertyDescriptionPotential Advantage of Pyrrolidine-3,4-diamine Integration
Crystallinity High degree of structural order.The rigid pyrrolidine ring can promote long-range order.
Porosity Permanent microporosity with high surface area.The specific geometry of the linker can create well-defined pore structures.
Stability Good thermal and chemical stability, especially for imine-linked COFs.The robust covalent bonds lead to a durable material.
Functionality The properties of the framework can be tuned by the choice of building blocks. nih.govThe diamine functionality allows for the creation of chiral and catalytically active sites.

Development of Chiral and Catalytically Active Materials

The pyrrolidine scaffold is a cornerstone in the development of chiral organocatalysts. nih.gov The incorporation of pyrrolidine derivatives into solid supports, such as polymers and silica, leads to the creation of heterogeneous catalysts that are easily recoverable and reusable. This approach combines the high efficiency and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Pyrrolidine-3,4-diamine derivatives are particularly interesting for developing bifunctional catalysts. The two amine groups can act as active sites for different catalytic transformations. For instance, one amine could be involved in iminium or enamine activation, while the other could be functionalized to introduce another catalytic moiety, such as a hydrogen-bond donor.

Research has demonstrated the successful synthesis of chiral porous polymers based on pyrrolidine units for asymmetric organocatalysis. rsc.org These materials have shown high yields and enantioselectivities in reactions such as the Michael addition. rsc.org The performance of these catalytic materials is influenced by factors such as the porosity of the support and the accessibility of the catalytic sites. uva.es

The following table summarizes the performance of a representative pyrrolidine-based chiral porous polymer in the asymmetric Michael addition reaction.

CatalystReactionYield (%)Enantioselectivity (ee, %)
Pyrrolidine-based Chiral Porous Polymer (Py-CPP)Michael addition of cyclohexanone (B45756) to nitroolefinsup to 98up to 99

Data sourced from a study on pyrrolidine-based chiral porous polymers for heterogeneous organocatalysis in water. rsc.org

Engineering of Functional Materials with Tunable Properties through Pyrrolidine Integration

The integration of pyrrolidine derivatives into polymeric structures allows for the engineering of functional materials with properties that can be precisely controlled. The physicochemical characteristics of the resulting polymer, such as its solubility, thermal response, and mechanical properties, can be tuned by modifying the structure of the pyrrolidine monomer. nih.govresearchgate.net

For example, the incorporation of pyrrolidine-based monomers into hydrogels can lead to stimuli-responsive materials. nih.gov These "smart" hydrogels can exhibit changes in their swelling behavior in response to external stimuli such as pH or temperature, making them suitable for applications in drug delivery and tissue engineering. nih.gov The basicity of the pyrrolidine nitrogen atom can be exploited to create pH-responsive polymers, where the degree of swelling is dependent on the protonation state of the amine groups.

Furthermore, the properties of pyrrolidone-based polymers derived from pyroglutamic acid have been shown to be tunable. nih.gov By altering the substituents on the pyrrolidone ring, researchers have been able to control the glass transition temperature and the lower critical solution temperature (LCST) of these polymers in water. nih.gov This ability to tailor the thermoresponsive behavior opens up possibilities for creating materials for a wide range of applications, from smart coatings to biomedical devices.

The table below provides examples of how the properties of pyrrolidine-based polymers can be tuned.

Polymer SystemTunable PropertyMethod of TuningPotential Application
Pyrrolidone-based copolymersLower Critical Solution Temperature (LCST)Altering the ratio and nature of hydrophobic alkoxy residues in the copolymer structure. nih.govThermoresponsive drug delivery, smart surfaces.
Crosslinked N-ethyl pyrrolidine methacrylamide (B166291) hydrogelsSwelling behaviorChanging the pH of the surrounding medium. nih.govpH-responsive drug release, biosensors.
Pyrrolidone-based polymersGlass Transition Temperature (Tg)Varying the length of the alkoxy substituent on the pyrrolidone unit. nih.govTailoring mechanical properties of polymer films and coatings.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Pyrrolidine-3,4-diamine trihydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves refluxing the precursor diamine with stoichiometric equivalents of hydrochloric acid in ethanol, followed by recrystallization for purification. For example, analogous diamine compounds (e.g., benzene-1,4-diamine derivatives) are synthesized by refluxing with aldehydes in ethanol under acidic conditions (glacial acetic acid) for 4 hours, monitored by TLC (ethyl acetate/n-hexane, 1:1) . Optimization includes adjusting molar ratios, solvent polarity, and reaction time to maximize yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • TLC for monitoring reaction progress (e.g., ethyl acetate/n-hexane systems) .
  • NMR and mass spectrometry for structural confirmation.
  • Elemental analysis to verify chloride content and stoichiometry.
  • Melting point determination (lit. range 257–259°C) to assess purity .

Q. How does solubility in polar vs. nonpolar solvents influence experimental design?

  • Methodological Answer : this compound’s high solubility in polar solvents (e.g., water, ethanol) necessitates using anhydrous conditions for reactions sensitive to hydrolysis. For nonpolar media, phase-transfer catalysts or co-solvents (e.g., DMSO/THF) may be required. Stability studies should prioritize avoiding prolonged exposure to moisture or heat (flash point: 118.1°C) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁴C) be applied to track metabolic pathways involving this compound?

  • Methodological Answer : Radiolabeled analogs (e.g., [¹⁴C]Spd trihydrochloride) are synthesized by introducing ¹⁴C at specific positions (e.g., tetramethylene carbons) via modified Curtius or Gabriel syntheses. Purification involves HPLC or ion-exchange chromatography. Applications include tracing uptake in plant stress responses or mammalian polyamine metabolism .

Q. What strategies resolve contradictory data in studies measuring this compound’s biological activity?

  • Methodological Answer : Contradictions often arise from variability in sample preparation (e.g., pH, buffer composition) or assay interference (e.g., chloride ions). Systematic approaches include:

  • Error analysis (e.g., propagation of uncertainty in spectrophotometric assays).
  • Control experiments with structurally similar analogs (e.g., spermidine derivatives) .
  • Meta-analysis of published protocols to identify critical variables (e.g., temperature, ionic strength) .

Q. How can reaction kinetics be modeled for nucleophilic substitutions involving this compound?

  • Methodological Answer : Pseudo-first-order kinetics are applied under excess nucleophile conditions. Data collection via stopped-flow spectroscopy or HPLC monitoring, followed by Arrhenius plot analysis to determine activation parameters. Computational tools (e.g., DFT) aid in identifying transition states and steric effects from the pyrrolidine ring .

Q. What role does this compound play in modulating enzymatic antioxidant systems under abiotic stress?

  • Methodological Answer : Analogous polyamines (e.g., spermidine) enhance antioxidant enzyme activity (e.g., superoxide dismutase) in plants under heat or salinity stress. Experimental designs include:

  • Exogenous application at varying concentrations (0.1–1.0 mM).
  • Gene expression profiling (qRT-PCR) of stress-responsive markers .

Methodological Best Practices

  • Literature Review : Prioritize databases like SciFinder for synthesis protocols and physicochemical data, avoiding non-peer-reviewed sources .
  • Error Reporting : Use relative standard deviation (RSD) for replicate measurements and report confidence intervals in bioactivity assays .
  • Data Reproducibility : Document solvent purity, humidity, and equipment calibration details to ensure cross-study comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.